molecular formula C47H57Cl3F3N5O6S3 B10858631 Navitoclax dihydrochloride CAS No. 1093851-28-5

Navitoclax dihydrochloride

Cat. No.: B10858631
CAS No.: 1093851-28-5
M. Wt: 1047.5 g/mol
InChI Key: WDVGRPCSLPVWKC-VROLVAQFSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: Navitoclax dihydrochloride is synthesized through a series of chemical reactions involving multiple steps. The synthesis begins with the preparation of key intermediates, which are then subjected to various chemical transformations, including cyclization, sulfonylation, and amination . The final product is obtained through purification processes such as crystallization and chromatography.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of automated reactors, continuous flow systems, and advanced purification techniques to meet the stringent quality standards required for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions: Navitoclax dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions: The synthesis of this compound involves the use of reagents such as sulfonyl chlorides, amines, and organometallic compounds. Common reaction conditions include the use of solvents like dichloromethane, toluene, and ethanol, as well as catalysts like palladium and copper .

Major Products Formed: The major products formed from the reactions involving this compound include various intermediates and by-products that are subsequently purified to obtain the final compound .

Properties

1093851-28-5

Molecular Formula

C47H57Cl3F3N5O6S3

Molecular Weight

1047.5 g/mol

IUPAC Name

4-[4-[[2-(4-chlorophenyl)-5,5-dimethylcyclohexen-1-yl]methyl]piperazin-1-yl]-N-[4-[[(2R)-4-morpholin-4-yl-1-phenylsulfanylbutan-2-yl]amino]-3-(trifluoromethylsulfonyl)phenyl]sulfonylbenzamide;dihydrochloride

InChI

InChI=1S/C47H55ClF3N5O6S3.2ClH/c1-46(2)20-18-42(34-8-12-37(48)13-9-34)36(31-46)32-55-22-24-56(25-23-55)39-14-10-35(11-15-39)45(57)53-65(60,61)41-16-17-43(44(30-41)64(58,59)47(49,50)51)52-38(19-21-54-26-28-62-29-27-54)33-63-40-6-4-3-5-7-40;;/h3-17,30,38,52H,18-29,31-33H2,1-2H3,(H,53,57);2*1H/t38-;;/m1../s1

InChI Key

WDVGRPCSLPVWKC-VROLVAQFSA-N

Isomeric SMILES

CC1(CCC(=C(C1)CN2CCN(CC2)C3=CC=C(C=C3)C(=O)NS(=O)(=O)C4=CC(=C(C=C4)N[C@H](CCN5CCOCC5)CSC6=CC=CC=C6)S(=O)(=O)C(F)(F)F)C7=CC=C(C=C7)Cl)C.Cl.Cl

Canonical SMILES

CC1(CCC(=C(C1)CN2CCN(CC2)C3=CC=C(C=C3)C(=O)NS(=O)(=O)C4=CC(=C(C=C4)NC(CCN5CCOCC5)CSC6=CC=CC=C6)S(=O)(=O)C(F)(F)F)C7=CC=C(C=C7)Cl)C.Cl.Cl

Origin of Product

United States

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